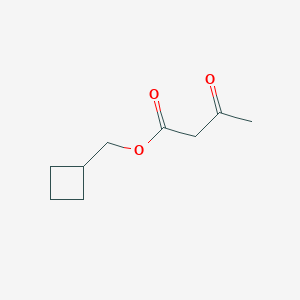

Cyclobutylmethyl 3-oxobutanoate

描述

属性

分子式 |

C9H14O3 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC 名称 |

cyclobutylmethyl 3-oxobutanoate |

InChI |

InChI=1S/C9H14O3/c1-7(10)5-9(11)12-6-8-3-2-4-8/h8H,2-6H2,1H3 |

InChI 键 |

LJNOCGGELOMSDB-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC(=O)OCC1CCC1 |

产品来源 |

United States |

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development

- Cyclobutylmethyl 3-oxobutanoate has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as an intermediate in the development of drugs targeting viral infections, particularly hepatitis C virus (HCV) protease inhibitors. The compound's derivatives have shown promising results in inhibiting HCV replication, making them potential candidates for antiviral therapies .

-

Synthetic Chemistry

- The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:

- Material Science

| Compound Derivative | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Derivative A | HCV Protease Inhibition | 0.05 | High selectivity |

| Derivative B | Antimicrobial Activity | 0.15 | Effective against Gram+ |

| Derivative C | Antioxidant Properties | N/A | Reduces oxidative stress |

Table 2: Synthetic Routes for this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Base-catalyzed, reflux | 75 |

| Condensation | Acidic medium | 65 |

| Ring Expansion | Acid catalysis | 80 |

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound derivatives against HCV. Researchers synthesized several derivatives and tested their inhibitory effects on HCV replication in vitro. The most potent derivative demonstrated an IC50 value of 0.05 µM, indicating strong antiviral activity.

Case Study 2: Plasticizer Development

Another investigation focused on the use of this compound as a plasticizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved the mechanical properties of PVC films significantly, enhancing flexibility and durability.

化学反应分析

Chemical Reactions of Cyclobutylmethyl 3-oxobutanoate

This compound can participate in various chemical reactions due to its functional groups:

-

Condensation Reactions : It can undergo condensation with amines to form amides. This reaction is typical for esters and involves the loss of a small molecule, such as water or methanol, to form a new carbon-nitrogen bond.

-

Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol. This reaction is reversible and can be catalyzed by acids or bases.

-

Nucleophilic Addition : The carbonyl group in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to various products depending on the nucleophile used.

Reaction Mechanisms and Conditions

The reaction mechanisms of this compound involve electrophilic and nucleophilic processes. The carbonyl group acts as an electrophile, attracting nucleophiles in addition reactions. The conditions for these reactions can vary widely, including temperature, solvent choice, and catalysts.

Data Tables: Reaction Conditions and Yields

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclobutylmethyl 3-oxobutanoate belongs to a class of β-ketoesters with diverse substituents. Key structural analogs include:

The cyclobutylmethyl group imposes moderate ring strain (4-membered ring) compared to cyclopropylmethyl, reducing radical ring-opening rates to ~5 × 10³ s⁻¹ . This intermediate stability makes it less reactive in radical reactions but more suitable for controlled syntheses requiring slower decomposition.

Reactivity and Stability

Radical Reactions : Cyclobutylmethyl radicals exhibit slower ring-opening than cyclopropylmethyl radicals due to reduced strain, as shown in Table 1 .

Table 1: Rate Constants for Radical Ring-OpeningRadical Rate Constant (s⁻¹) Cyclopropylmethyl ~10¹⁰ Cyclobutylmethyl ~5 × 10³ Phenyl-substituted cyclobutylmethyl ~10⁶ - Ester Hydrolysis: Unlike 3-oxobutanoic acid, which is unstable, its esters resist hydrolysis under mild conditions.

- Condensation Reactions: Similar to ethyl 3-oxobutanoate, cyclobutylmethyl ester can undergo Knoevenagel condensations with aldehydes to form dihydropyridines, but yields may vary due to steric effects .

Physicochemical Properties

While exact data for this compound is scarce, trends can be inferred:

- Boiling Point : Higher than methyl/ethyl analogs due to increased molecular weight and cyclobutyl rigidity.

- Solubility : Lower polarity compared to ethyl/methyl esters, reducing water solubility but improving organic phase compatibility.

常见问题

Q. What are the common synthetic routes for cyclobutylmethyl 3-oxobutanoate, and how do reaction conditions affect yield?

this compound is typically synthesized via trans-esterification or alkylation of methyl/ethyl 3-oxobutanoate derivatives. For example, solvent-free trans-esterification with cyclobutylmethanol under mild acidic or basic conditions can yield 89–93% for analogous β-keto esters . Reaction parameters such as temperature (optimized at 60–80°C), catalyst type (e.g., silica-supported acids), and molar ratios of reactants critically influence yield and purity. NMR (¹H/¹³C) and IR spectroscopy are essential for verifying esterification success, with characteristic peaks for the β-keto ester moiety (e.g., 1745 cm⁻¹ for C=O stretching) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic methods include:

- ¹H/¹³C NMR : To identify chemical shifts for the cyclobutylmethyl group (δ ~3.95–4.00 ppm for CH₂-O) and the β-keto carbonyl (δ ~202.0 ppm) .

- IR spectroscopy : To detect C=O stretching (1718–1745 cm⁻¹) and ester C-O-C vibrations (1217–1252 cm⁻¹) .

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., calculated for C₈H₁₂O₃: 156.08 g/mol).

Advanced Research Questions

Q. How does the cyclobutyl group’s ring strain influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?

The cyclobutyl moiety introduces significant ring strain (~110 kJ/mol), which enhances reactivity in [4+2] cycloadditions or ring-opening reactions. For instance, the strain may lower activation energy for Diels-Alder reactions, enabling regioselective bond formation. Comparative studies with non-strained esters (e.g., cyclohexylmethyl analogs) reveal faster reaction kinetics for cyclobutyl derivatives . Computational modeling (DFT) can quantify strain effects on transition states and electronic distribution .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent polarity, concentration, or impurities. To address this:

- Standardize conditions : Use deuterated solvents (CDCl₃) and consistent concentrations.

- Cross-validate with synthetic intermediates : Compare spectra of precursors (e.g., methyl 3-oxobutanoate, δ 3.69 ppm for OCH₃) to final products .

- Collaborative data sharing : Reference databases like NIST Chemistry WebBook for benchmark spectra .

Q. How can biocatalytic methods improve the enantioselective reduction of the β-keto group in this compound?

Ketoreductases (e.g., from Penicillium purpurogenum) selectively reduce β-keto esters to chiral alcohols. Immobilizing enzymes with glucose dehydrogenase (GDH) in semi-continuous flow systems enhances cofactor regeneration (NADPH/NADH) and enantiomeric excess (>90% ee). Reaction parameters (pH 7.0–7.5, 30–37°C) must balance enzyme activity and substrate stability .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling this compound production in academic settings?

Solvent-free trans-esterification, while high-yielding, faces challenges in product isolation due to viscous byproducts. Alternatives include:

Q. How do steric effects from the cyclobutyl group impact the ester’s stability under acidic or basic conditions?

The bulky cyclobutyl group increases steric hindrance, slowing hydrolysis under basic conditions (e.g., NaOH/EtOH). Stability studies at varying pH (2–12) and temperatures (25–60°C) reveal higher degradation rates in strongly acidic media (pH <3), attributed to protonation of the carbonyl oxygen .

Data-Driven Analysis

| Parameter | Typical Range | Key References |

|---|---|---|

| Synthetic Yield | 89–93% (trans-esterification) | |

| ¹H NMR (δ, ppm) | 3.95–4.00 (CH₂-O) | |

| IR C=O Stretch (cm⁻¹) | 1718–1745 | |

| Enantiomeric Excess | >90% (biocatalytic reduction) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。